4-[(4-Methylphenyl)methoxy]piperidine
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Overview
Description
4-[(4-Methylphenyl)methoxy]piperidine is a chemical compound with the molecular formula C12H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxy group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methoxy]piperidine typically involves the reaction of 4-methylphenol with piperidine in the presence of a suitable base and a methoxy group donor. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with altered functional groups.
Substitution: The methylphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-[(4-Methylphenyl)formyl]piperidine or 4-[(4-Methylphenyl)carboxyl]piperidine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-[(4-Methylphenyl)methoxy]piperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methoxy]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)piperidine
- 4-Methylpiperidine
- 4-Methoxypiperidine
Uniqueness
4-[(4-Methylphenyl)methoxy]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81151-53-3 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13/h2-5,13-14H,6-10H2,1H3 |
InChI Key |
YBNAVJMCEICEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2CCNCC2 |
Origin of Product |
United States |
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